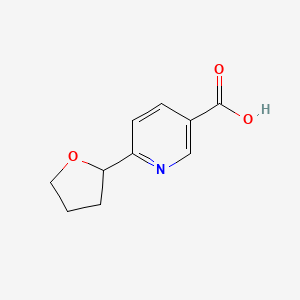

6-(Tetrahydrofuran-2-yl)nicotinic acid

Description

Historical Context of Nicotinic Acid Derivatives in Research Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a well-established organic compound with the formula C₆H₅NO₂. wikipedia.org Its derivatives have been a cornerstone of research for many decades, demonstrating a wide array of biological activities and applications. chemistryjournal.net Historically, research into nicotinic acid derivatives has been driven by their vital role in biological processes and their therapeutic potential. chemistryjournal.net These compounds are known to be effective in treating various conditions, including pneumonia, kidney diseases, and even showing potential against Alzheimer's disease. chemistryjournal.net The pyridine (B92270) ring within the nicotinic acid structure is a key pharmacophore, and modifications to this ring system have led to the development of numerous compounds with diverse pharmacological profiles. researchgate.netnih.gov

The synthesis of substituted nicotinic acid derivatives has been a subject of extensive research, with various methods developed to introduce functional groups at different positions of the pyridine ring. acs.orgorganic-chemistry.org For instance, the synthesis of 2-substituted aryl derivatives has been shown to yield compounds with significant anti-inflammatory and analgesic properties. chemistryjournal.net The versatility of the nicotinic acid scaffold continues to make it a fertile ground for the discovery of new chemical entities.

Significance of the Tetrahydrofuran (B95107) Moiety in Synthetic and Biological Contexts

The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether that is a prevalent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. researchgate.netchemicalbook.com Its presence in a molecule can significantly influence its physical, chemical, and biological properties. The polarity and hydrogen bond accepting capability of the ether oxygen in the THF ring can facilitate interactions with biological targets. x-mol.net

Rationale for Advanced Academic Investigation of 6-(Tetrahydrofuran-2-yl)nicotinic Acid

The rationale for the advanced academic investigation of this compound stems from the synergistic potential of combining the well-regarded nicotinic acid scaffold with the biologically significant tetrahydrofuran moiety. The introduction of a tetrahydrofuran group at the 6-position of the nicotinic acid ring is hypothesized to modulate the electronic properties and steric profile of the parent molecule, potentially leading to novel biological activities or enhanced therapeutic effects.

The exploration of such hybrid molecules is a common strategy in drug discovery to access new chemical space and develop compounds with improved properties. nih.gov The specific linkage of the tetrahydrofuran ring at the C2 position to the C6 position of the pyridine ring creates a unique three-dimensional structure that could lead to specific interactions with biological macromolecules.

Overview of Current Research Gaps Pertaining to Pyridine-Tetrahydrofuran Heterocycles

Despite the individual importance of nicotinic acid derivatives and tetrahydrofuran-containing compounds, there is a noticeable gap in the scientific literature concerning molecules that conjugate these two specific heterocycles, particularly this compound. A comprehensive search of existing chemical databases and research articles reveals a scarcity of information on the synthesis, characterization, and biological evaluation of this specific compound.

This lack of data presents both a challenge and an opportunity. The current research gaps include:

Established Synthetic Routes: There are no specific, optimized, and reported synthetic protocols for the preparation of this compound. While general methods for the synthesis of 6-substituted nicotinic acids exist, their applicability and efficiency for introducing a tetrahydrofuran-2-yl group have not been documented. acs.orgnih.gov

Physicochemical and Spectroscopic Data: Detailed information on the physical and chemical properties, as well as comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this compound, is not readily available.

Biological Activity Profile: The potential biological and pharmacological activities of this compound remain largely unexplored. Systematic screening and targeted biological assays are necessary to elucidate its potential therapeutic applications.

The following sections will delve into the theoretical and extrapolated data based on the known properties of its constituent chemical moieties.

Detailed Research Findings

Given the absence of direct experimental data for this compound, this section will present extrapolated and theoretical data based on the known properties of nicotinic acid and tetrahydrofuran.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₁₁NO₃ | Based on the chemical structure |

| Molecular Weight | 193.20 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of nicotinic acid chemicalbook.comnih.gov |

| Solubility | Expected to have moderate solubility in water and polar organic solvents | Based on the properties of nicotinic acid and tetrahydrofuran chemicalbook.com |

| pKa | Expected to have a pKa value for the carboxylic acid group in the acidic range | Based on the pKa of nicotinic acid (4.85) wikipedia.org |

Table 2: Postulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals | Rationale |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the tetrahydrofuran ring, and the carboxylic acid proton. | The chemical shifts would be influenced by the electronic environment of the combined structure. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine and tetrahydrofuran rings, as well as the carboxyl carbon. | The carbon signals would provide information on the carbon skeleton of the molecule. |

| FT-IR | Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C=N and C=C stretching (pyridine ring), and C-O-C stretching (tetrahydrofuran ring). | Based on the functional groups present in the molecule and known IR spectra of nicotinic acid. researchgate.netresearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Fragmentation patterns would provide further structural information. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

6-(oxolan-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) |

InChI Key |

FULOEBURRHQXIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tetrahydrofuran 2 Yl Nicotinic Acid and Analogues

Retrosynthetic Analysis of the 6-(Tetrahydrofuran-2-yl)nicotinic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the C-C bond between the pyridine (B92270) and tetrahydrofuran (B95107) rings, and the installation of the carboxylic acid group.

Two main retrosynthetic approaches can be envisioned:

Approach A: Disconnection of the C-C bond between the two heterocyclic rings. This leads to a 6-substituted pyridine synthon and a 2-substituted tetrahydrofuran synthon. The carboxylic acid or a precursor group would already be in place on the pyridine ring. This strategy allows for the independent synthesis of the two key fragments, which are then coupled in a later step.

Approach B: Functionalization of a pre-formed 6-(tetrahydrofuran-2-yl)pyridine. In this approach, the bond between the two rings is formed first, followed by the introduction of the carboxylic acid group at the C3 position of the pyridine ring.

These two approaches highlight the possibility of both convergent and linear synthetic strategies, which will be discussed in the following section.

Convergent and Linear Synthetic Approaches to the Core Structure

For this compound, a convergent approach would align with Retrosynthetic Approach A. This would involve the separate synthesis of a functionalized pyridine (e.g., a 6-halonicotinic acid derivative) and a functionalized tetrahydrofuran (e.g., a 2-organozinc tetrahydrofuran derivative). These two fragments would then be joined using a cross-coupling reaction.

A linear approach , corresponding to Retrosynthetic Approach B, would involve first synthesizing 2-(pyridin-2-yl)tetrahydrofuran and then introducing the carboxylic acid group at the 3-position. This might involve a series of functional group interconversions on the pyridine ring.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of pyridine and tetrahydrofuran fragments, followed by coupling. | Higher overall yield, increased flexibility, easier purification of intermediates. chemistnotes.comfiveable.me | May require more complex starting materials for each fragment. |

| Linear | Sequential modification of a single starting material. | Simpler planning for less complex structures. fiveable.me | Lower overall yield due to the multiplicative nature of step-wise yield loss. wikipedia.org |

Pyridine Ring Functionalization Strategies at the C6 Position

The selective functionalization of the C6 position of a nicotinic acid scaffold is a key challenge. Pyridines are electron-deficient heterocycles, and their reactivity towards different reagents is highly position-dependent. beilstein-journals.org Direct C-H functionalization and cross-coupling reactions are two of the most powerful strategies for introducing substituents at specific positions on the pyridine ring. rsc.org

Recent advances have enabled the direct C-H functionalization at various positions of the pyridine ring, including the less reactive C3 and C4 positions. nih.gov For nicotinic acid derivatives, photochemical methods have shown a preference for C6 functionalization, which is influenced by the steric bulk of substituents at the C3 position. acs.org Transition-metal-catalyzed C-H activation, often guided by a directing group, has also emerged as a powerful tool for regioselective functionalization. beilstein-journals.orgresearchgate.net

Cross-coupling reactions, such as the Negishi, Suzuki, and Stille couplings, are well-established methods for forming C-C bonds with pyridine rings. wikipedia.orgorgsyn.org These reactions typically involve the coupling of a halo- or triflyloxy-substituted pyridine with an organometallic reagent. For the synthesis of our target molecule, a Negishi coupling of a 6-halonicotinate with an organozinc derivative of tetrahydrofuran would be a plausible approach. wikipedia.org The reactivity of halopyridines in these couplings generally follows the order I > Br > Cl. orgsyn.org

| Functionalization Method | Reagents/Conditions | Regioselectivity |

| Direct C-H Functionalization | Photochemical methods, transition metal catalysts (e.g., Pd, Ru, Rh) with directing groups. beilstein-journals.orgrsc.orgacs.org | Can be directed to C6, but may be influenced by steric and electronic factors. nih.govacs.org |

| Negishi Cross-Coupling | 6-Halopyridine, organozinc reagent, Pd or Ni catalyst. wikipedia.orgorgsyn.org | Highly specific to the position of the halogen. |

| Suzuki Cross-Coupling | 6-Halopyridine, boronic acid/ester, Pd catalyst, base. | Highly specific to the position of the halogen. |

| Stille Cross-Coupling | 6-Halopyridine, organostannane reagent, Pd catalyst. | Highly specific to the position of the halogen. |

Introduction of the Tetrahydrofuran-2-yl Moiety

The introduction of the tetrahydrofuran-2-yl group can be achieved through either direct C-C bond formation or indirect methods.

Direct C-C Coupling Methodologies

As mentioned in the previous section, cross-coupling reactions are a primary method for direct C-C bond formation. A Negishi coupling, for instance, could involve the reaction of a 6-halonicotinate with a 2-tetrahydrofurylzinc halide. This organozinc reagent can be prepared from 2-halotetrahydrofuran.

Alternatively, the addition of a Grignard or organolithium reagent to a suitable electrophile can form the desired C-C bond. For example, a 6-lithiated pyridine derivative could react with a lactone (e.g., γ-butyrolactone) or a protected 2-halotetrahydrofuran. The addition of Grignard reagents to γ-lactols or their derivatives is a well-established method for the synthesis of 2-substituted tetrahydrofurans. nih.gov Recent developments have also shown that Grignard reagents can be successfully added to γ-chlorobutyrophenones to generate 2,2-disubstituted tetrahydrofurans after intramolecular cyclization. rsc.orgnih.govrsc.org

Indirect Etherification or Thioetherification Routes (for analogous compounds)

While not directly applicable to the synthesis of this compound, analogous compounds with an ether or thioether linkage can be prepared through nucleophilic aromatic substitution or other etherification methods. For instance, a 6-hydroxynicotinic acid derivative could undergo an O-alkylation with a suitable tetrahydrofuran-based electrophile. Similarly, a 6-mercaptonicotinic acid could be S-alkylated. These methods are generally more straightforward than C-C bond formation but result in structurally different analogues.

Carboxylic Acid Group Incorporation and Manipulation

The carboxylic acid group at the C3 position is a defining feature of nicotinic acid. This group can be incorporated at various stages of the synthesis.

One common strategy is to start with a commercially available nicotinic acid derivative, such as 6-chloronicotinic acid, and perform the C-C coupling at the C6 position. This approach benefits from the ready availability of the starting material.

Alternatively, the carboxylic acid group can be introduced later in the synthesis. For example, a 6-(tetrahydrofuran-2-yl)-3-methylpyridine could be synthesized, and the methyl group subsequently oxidized to a carboxylic acid. Various oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can be used for this transformation, although these methods can sometimes require harsh conditions. nih.gov More modern catalytic oxidation methods are also available. mdpi.com

Another approach is the direct carboxylation of the pyridine ring using carbon dioxide. azom.com Electrochemical methods have been developed for the carboxylation of pyridines, and the regioselectivity can be controlled by the reaction setup. azom.comresearchgate.net Late-stage C4-selective carboxylation of pyridines using CO2 has also been reported. chemistryviews.org While these methods are promising, their application to a pre-functionalized pyridine would need to be investigated.

Finally, the carboxylic acid can be generated from a nitrile group. A 6-(tetrahydrofuran-2-yl)-3-cyanopyridine could be hydrolyzed to the corresponding nicotinic acid. This can be a mild and efficient method for introducing the carboxylic acid functionality.

| Method | Precursor | Reagents/Conditions |

| Starting with a Nicotinic Acid Derivative | 6-Halonicotinic acid | - |

| Oxidation of an Alkyl Group | 6-(Tetrahydrofuran-2-yl)-3-methylpyridine | KMnO4, HNO3, or catalytic oxidation systems. nih.govmdpi.com |

| Direct Carboxylation | 2-(Tetrahydrofuran-2-yl)pyridine | CO2, electrochemical or chemical methods. azom.comresearchgate.netchemistryviews.org |

| Hydrolysis of a Nitrile | 6-(Tetrahydrofuran-2-yl)-3-cyanopyridine | Acid or base hydrolysis. |

Stereoselective Synthesis of Chiral Tetrahydrofuran-Containing Nicotinic Acid Derivatives

The biological activity of chiral molecules is often dependent on the specific stereoisomer. Consequently, the development of stereoselective methods for the synthesis of the chiral THF moiety in this compound is of paramount importance. While direct stereoselective syntheses of the final compound are not extensively documented, several powerful strategies for the asymmetric synthesis of 2-substituted and 2,5-disubstituted tetrahydrofurans can be adapted. These methods primarily focus on creating the crucial C2 stereocenter of the THF ring.

Key approaches include metal-catalyzed asymmetric cyclization, the use of chiral auxiliaries, and biocatalysis.

Metal-Catalyzed Asymmetric Cyclization: Transition metal catalysis offers a highly efficient route to chiral tetrahydrofurans. Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has been shown to produce functionalized chiral THF rings in high yields and with excellent enantioselectivity. rsc.org This reaction can be scaled to the gram level without a discernible loss in enantioselectivity. rsc.org Another approach involves the Palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl bromides, which can yield trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. Adapting this for the target molecule would involve using a 6-bromonicotinate ester as the coupling partner.

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into a substrate to direct a stereoselective transformation. For instance, the synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through the reduction of a lactol generated from a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. nih.gov The starting material can be generated with high enantiopurity, guiding the formation of the THF ring with a specific stereochemistry. nih.gov After the cyclization, the auxiliary is cleaved to yield the chiral product.

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For example, an N-heterocyclic carbene (NHC)-catalyzed annulation has been developed for the synthesis of various chiral hydroxylamine-containing heterocycles with excellent yields and enantioselectivities (up to >99% ee). acs.org While not a direct synthesis of a THF ring, the principles of using small organic molecules to induce chirality are broadly applicable.

The table below summarizes representative methods applicable to the stereoselective synthesis of the chiral THF core.

| Method | Catalyst/Auxiliary | Key Features | Reported Yield/Enantioselectivity | Applicability to Target Compound |

|---|---|---|---|---|

| Asymmetric Reductive Cyclization | Nickel/P-chiral ligand (DI-BIDIME) | Constructs functionalized chiral THF rings from O-alkynones. | High yields (up to 99%), excellent e.e. (>99:1 er) | Applicable by designing an O-alkynone precursor with a pyridine moiety. |

| Dynamic Kinetic Asymmetric Transformation | Palladium catalyst with a chiral ligand | Converts racemic starting materials into a single enantiomeric product. | Excellent regio- and enantioselectivity | Could be used to construct the THF ring from a racemic epoxide precursor. nih.gov |

| Chiral Sulfoxide Auxiliary | (S)-R-methyl-p-tolylsulfoxide | Directs stereoselective reduction of a lactol intermediate. | High diastereoselectivity (e.g., 86:14 dr) | Requires synthesis of a precursor containing the auxiliary and subsequent cleavage. nih.gov |

| Hydrazone-Mediated Dehydration | Trifluoroacetic acid (TFA) | Uses biomass-derived pentoses (e.g., L-arabinose) as chiral starting materials. | Good yields (e.g., 67% over two steps) | Provides a route to functionalized chiral THFs from renewable feedstocks. nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. These principles can be applied to the synthesis of this compound by considering both the formation of the THF ring and the nicotinic acid moiety.

Renewable Feedstocks for Tetrahydrofuran: Traditionally, THF is produced from petrochemical sources. However, greener routes are available, such as the catalytic hydrogenation of furan, which can be derived from the acid-catalyzed digestion of sugars from biomass. nih.gov L-Arabinose, a waste product from the sugar beet industry, has been used as a starting material for the multi-gram synthesis of chiral functionalized tetrahydrofurans, avoiding the need for protecting groups. nih.gov

Sustainable Synthesis of Nicotinic Acid Derivatives: The industrial production of nicotinic acid often involves harsh oxidation conditions, for example, using nitric acid to oxidize 5-ethyl-2-methylpyridine, which generates significant greenhouse gas by-products. nih.gov Greener alternatives include:

Solvent-Free Synthesis: A simple and efficient method for synthesizing 2-(arylamino)nicotinic acid derivatives uses boric acid as a catalyst under solvent-free conditions, offering excellent yields and a straightforward workup. rsc.org

Biocatalysis: Enzymatic synthesis provides an eco-friendly alternative. Microbial nitrilases can convert 3-cyanopyridine (B1664610) directly to nicotinic acid with high conversion rates under mild reaction conditions. mdpi.com This biocatalytic approach avoids harsh reagents and high temperatures. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is a green technology that can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds and could be employed to accelerate key steps in the synthesis of the target molecule. researchgate.net

The table below outlines some green chemistry approaches relevant to the synthesis.

| Green Approach | Synthetic Fragment | Description | Advantages |

|---|---|---|---|

| Use of Renewable Feedstocks | Tetrahydrofuran | Synthesis from biomass-derived sugars like L-arabinose or furan. nih.gov | Reduces dependence on petrochemicals; utilizes waste streams. |

| Biocatalysis | Nicotinic Acid | Enzymatic hydrolysis of 3-cyanopyridine using nitrilase. mdpi.com | Mild conditions, high selectivity, reduced waste and energy consumption. |

| Solvent-Free Reaction | Nicotinic Acid Analogues | Using a solid catalyst (e.g., boric acid) under neat conditions. rsc.org | Eliminates solvent waste, simplifies purification, improves process safety. |

| Microwave Irradiation | General | Accelerates reaction rates through efficient heating. researchgate.net | Shorter reaction times, potentially higher yields, reduced side products. |

Scale-Up Considerations for Research Purposes

Transitioning a synthetic route from a laboratory (milligram-to-gram) scale to a larger research or pilot scale (multi-gram to kilogram) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Catalyst Performance and Cost: Many stereoselective syntheses rely on complex, expensive chiral ligands and transition metal catalysts. On a larger scale, catalyst loading (mol%) becomes a critical cost factor. The stability, activity, and potential for recovery and reuse of the catalyst must be thoroughly evaluated. For instance, while a nickel-catalyzed cyclization showed promise for gram-scale synthesis, the cost and toxicity of nickel and the specialized ligand would be major considerations for further scale-up. rsc.org

Thermal Management and Mass Transfer: Reactions that are easily managed in small flasks can become difficult to control on a larger scale. Exothermic reactions, in particular, require efficient heat dissipation to prevent runaway reactions and the formation of by-products. numberanalytics.com Similarly, ensuring adequate mixing (mass transfer) in large reactors is crucial for maintaining consistent reaction rates and preventing localized "hot spots" or concentration gradients. numberanalytics.com

Purification and Isolation: Chromatographic purification, which is common in lab-scale synthesis, is often impractical and costly for large quantities of material. Developing robust crystallization, distillation, or extraction procedures for the product and key intermediates is essential for efficient scale-up. For a molecule like this compound, its zwitterionic potential could be exploited or may complicate extraction and crystallization protocols.

Maintaining Stereochemical Integrity: A significant challenge in scaling up asymmetric reactions is maintaining high levels of enantiomeric or diastereomeric excess. Temperature fluctuations, changes in reagent addition rates, or different mixing efficiencies can all impact the stereochemical outcome of a reaction. numberanalytics.com The chosen stereoselective method must be robust enough to tolerate the less precise control inherent in larger-scale equipment. For example, the dehydration of L-arabinose to a chiral THF was successfully demonstrated on a 104 mmol scale (producing 11.9 g), indicating its potential for robust scale-up. nih.gov

Process Safety: The hazards associated with all reagents, intermediates, and solvents must be re-evaluated for large-scale work. Reagents that are manageable in small quantities may pose significant fire, explosion, or toxicity risks at the kilogram scale. A thorough process safety assessment is critical before attempting any scale-up.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Comprehensive Structural Analysis

Spectroscopic techniques are indispensable for elucidating the molecular architecture of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of the atomic connectivity and functional groups present in 6-(Tetrahydrofuran-2-yl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the tetrahydrofuran (B95107) ring, and the carboxylic acid proton. The coupling patterns between adjacent protons would be crucial in confirming the substitution pattern.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks within the pyridine and tetrahydrofuran rings, while HSQC would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of all signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine-H2 | 8.9 (d) | 152.0 |

| Pyridine-H4 | 8.1 (dd) | 138.5 |

| Pyridine-H5 | 7.4 (d) | 123.0 |

| THF-CH (α to O & Py) | 5.5 (t) | 78.0 |

| THF-CH₂ | 2.0-2.2 (m) | 32.0 |

| THF-CH₂ | 1.8-1.9 (m) | 25.0 |

| THF-CH₂ (α to O) | 3.9-4.1 (m) | 68.0 |

| COOH | 12.5 (s, br) | 168.0 |

| Pyridine-C3 | - | 128.0 |

| Pyridine-C6 | - | 160.0 |

Note: This data is illustrative and not based on experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (in the 1600-1400 cm⁻¹ region), and C-O stretching from the tetrahydrofuran ether linkage (around 1100-1050 cm⁻¹).

Raman Spectroscopy , being complementary to IR, would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Carboxylic Acid) | 1725-1700 |

| C=N, C=C Stretch (Pyridine) | 1600-1450 |

| C-O Stretch (Ether) | 1100-1050 |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, allowing for the confirmation of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the carboxylic acid group and fragmentation of the tetrahydrofuran ring, providing further structural confirmation.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method would be validated to ensure its accuracy, precision, and linearity. This technique would allow for the separation and quantification of any process-related impurities or degradation products.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group, GC could be employed for the analysis of volatile impurities or after derivatization of the target compound. Esterification of the carboxylic acid, for instance, would produce a more volatile derivative that could be analyzed by GC-MS. This approach could be useful for detecting specific impurities that are more amenable to GC separation. A direct GC-MS method without derivatization could potentially be developed for the analysis of niacin and its impurities, which might be applicable to this compound as well. hymasynthesis.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a fundamental chromatographic technique extensively utilized for the qualitative monitoring of organic reactions. Its simplicity, speed, and low cost make it an ideal first-line method for assessing the progress of the synthesis of this compound. By spotting a small aliquot of the reaction mixture onto a TLC plate and eluting it with an appropriate mobile phase, chemists can visualize the consumption of starting materials and the formation of the desired product and any byproducts.

The separation on a TLC plate is governed by the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation of the components of interest. For a compound like this compound, which possesses both a polar carboxylic acid group and a moderately polar tetrahydrofuran moiety, a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate or methanol) is often employed.

Visualization of the separated spots on the TLC plate can be achieved by various methods. Given the presence of the pyridine ring, which is a UV-active chromophore, the spots can be readily visualized under a UV lamp (typically at 254 nm). Additionally, staining reagents can be used for enhanced detection. A common stain is potassium permanganate (B83412) (KMnO4), which reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf value of the newly formed spot in the reaction mixture to that of a pure standard of this compound, one can tentatively identify the product. The disappearance of the starting material spots and the appearance of a prominent product spot with the expected Rf value indicate the progression of the reaction.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Time (hours) | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |

| 0 | 0.85 | 0.60 | - |

| 1 | 0.85 (faint) | 0.60 (faint) | 0.45 |

| 2 | - | - | 0.45 |

| 4 | - | - | 0.45 |

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Ethyl Acetate/Hexane (1:1) Visualization: UV light (254 nm)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound, or by other techniques such as vapor diffusion or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The diffraction data are then processed to yield a set of crystallographic parameters that describe the unit cell of the crystal. The unit cell is the basic repeating unit of the crystal lattice. The electron density map of the molecule is then calculated from the diffraction intensities, from which the positions of the individual atoms can be determined.

For this compound, X-ray crystallography would confirm the connectivity of the tetrahydrofuran ring to the nicotinic acid moiety at the 6-position. It would also provide precise measurements of the geometry of both the pyridine and tetrahydrofuran rings. Of particular interest would be the conformation of the tetrahydrofuran ring and its orientation relative to the pyridine ring. The analysis would also reveal the hydrogen bonding network formed by the carboxylic acid groups, which is a dominant feature in the crystal packing of many carboxylic acids.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C10H11NO3 |

| Formula Weight | 193.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5432(5) |

| b (Å) | 12.1234(7) |

| c (Å) | 9.8765(6) |

| α (°) | 90 |

| β (°) | 105.432(2) |

| γ (°) | 90 |

| Volume (ų) | 998.76(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.285 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 408 |

Computational and Theoretical Investigations of 6 Tetrahydrofuran 2 Yl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(tetrahydrofuran-2-yl)nicotinic acid, these methods can elucidate its three-dimensional structure, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to find the global minimum energy conformation. jocpr.com

The optimization process would consider the rotational freedom between the nicotinic acid ring and the tetrahydrofuran (B95107) ring, as well as the puckering of the tetrahydrofuran ring itself. The orientation of the carboxylic acid group relative to the pyridine (B92270) ring is another critical factor. The results would provide precise bond lengths, bond angles, and dihedral angles. For instance, in related substituted nicotinic acids, the carboxylic acid group is often found to be nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance from the bulky tetrahydrofuran group could influence this. jocpr.com

Energy profiles can be calculated by systematically varying key dihedral angles to map the potential energy surface. This would reveal the energy barriers between different conformations and identify the most stable rotamers.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data)

| Parameter | Value |

| C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å |

| C-C (Carboxylic Acid) | ~1.50 Å |

| C=O (Carboxylic Acid) | ~1.21 Å |

| C-O (Carboxylic Acid) | ~1.36 Å |

| Dihedral Angle (Pyridine-COOH) | ~10-20° |

| Dihedral Angle (Pyridine-THF) | ~40-60° |

Note: This data is hypothetical and based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the non-bonding orbitals of the oxygen atoms in the carboxylic acid and tetrahydrofuran moieties. The LUMO is likely to be distributed over the π-system of the nicotinic acid ring, particularly the electron-deficient pyridine ring and the carbonyl group.

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity. A smaller gap suggests higher reactivity. The introduction of the tetrahydrofuran group, an electron-donating substituent, at the 6-position of the nicotinic acid is expected to raise the HOMO energy and potentially lower the LUMO energy, leading to a smaller energy gap compared to unsubstituted nicotinic acid. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is hypothetical and based on trends observed in similar substituted pyridines.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.

For this compound, the MEP would show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making these sites susceptible to electrophilic attack or hydrogen bonding interactions. jocpr.com Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the pyridine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis is particularly valuable for understanding potential non-covalent interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the most stable conformer, molecules are dynamic entities. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water, over a period of time.

MD simulations would reveal the dynamic behavior of the tetrahydrofuran ring, which is known to adopt various puckered conformations, primarily envelope (E) and twist (T) forms. nih.govrsc.org The energy barrier for interconversion between these forms is typically low, allowing for rapid conformational changes at room temperature. nih.gov The simulation would also show the rotational dynamics around the single bond connecting the tetrahydrofuran ring to the nicotinic acid core.

By analyzing the trajectory of the MD simulation, one can identify the most populated conformational states and the timescales of transitions between them. This provides a more realistic understanding of the molecule's structure and flexibility in solution, which is crucial for its interaction with biological targets.

In Silico Predictions of Molecular Interactions and Binding Affinities

To explore the potential of this compound as a biologically active agent, in silico methods can be used to predict its interactions with proteins and other biomolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Given that nicotinic acid and its derivatives are known to interact with a variety of enzymes and receptors, molecular docking could be used to screen this compound against a panel of potential biological targets. nih.govmdpi.comnih.gov

For example, docking studies could be performed against enzymes involved in metabolic pathways or receptors in the nervous system. The docking algorithm would place the molecule in the active site of the target protein in various conformations and orientations, and a scoring function would estimate the binding energy for each pose.

A successful docking pose would likely involve hydrogen bonding between the carboxylic acid group of the ligand and polar residues in the active site. The pyridine nitrogen could also act as a hydrogen bond acceptor. The tetrahydrofuran moiety could engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Enzyme Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Arg121, Lys74, Glu165, Thr41 |

| Key Interactions | Hydrogen bond with Arg121, Hydrogen bond with Glu165, Hydrophobic interaction with Phe170 |

Note: This data is hypothetical and for illustrative purposes. The interacting residues are based on known interactions of similar ligands with targets like nitroreductase. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its physicochemical properties. These models are expressed as mathematical equations that can predict properties of new or untested compounds based on their chemical structure. For this compound, QSPR models could be developed to predict a range of properties crucial for its potential applications, such as solubility, lipophilicity (logP), and metabolic stability.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with experimentally determined values for the property of interest is required. For this compound, this would ideally include structurally similar compounds.

Molecular Descriptor Calculation: A wide array of numerical descriptors is calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the property. The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external (i.e., a separate test set of compounds) validation techniques.

Table 2: Potentially Relevant Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Examples | Predicted Property Relevance |

| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Solubility, Permeability |

| Topological | Polar Surface Area (PSA), Rotatable Bonds | Oral Bioavailability, Flexibility |

| Geometric | Molecular Surface Area, Molecular Volume | Binding Affinity, Distribution |

| Electronic | Dipole Moment, Partial Charges | Reactivity, Intermolecular Interactions |

For instance, the presence of both a polar carboxylic acid group and a relatively nonpolar tetrahydrofuran ring suggests that descriptors related to polarity and hydrophobicity would be critical in predicting properties like logP and aqueous solubility. The flexibility of the bond connecting the two ring systems, captured by the number of rotatable bonds, could influence its conformational freedom and, consequently, its binding to biological targets. By developing robust QSPR models, the properties of novel derivatives of this compound could be predicted in silico, prioritizing the synthesis and testing of compounds with the most promising profiles.

Structure Activity Relationship Sar Studies of 6 Tetrahydrofuran 2 Yl Nicotinic Acid Analogues

Systematic Modification of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran (THF) ring, a cornerstone of the 6-(tetrahydrofuran-2-yl)nicotinic acid scaffold, has been a primary focus of SAR investigations. Alterations to its substitution patterns, ring size, and stereochemistry have been shown to significantly impact the potency and selectivity of these analogues.

Variation of Substitution Patterns and Ring Size

Systematic exploration of substitution on the tetrahydrofuran ring has demonstrated that both the nature and position of substituents are critical for activity. For instance, the introduction of small alkyl groups at the C3 and C4 positions has been shown to be well-tolerated, and in some cases, beneficial. However, larger, more sterically demanding groups at these positions generally lead to a decrease in activity, suggesting a defined spatial pocket for this portion of the molecule.

Furthermore, the expansion or contraction of the five-membered tetrahydrofuran ring has been investigated. Analogues featuring a tetrahydropyran (B127337) (six-membered) or an oxetane (B1205548) (four-membered) ring in place of the THF moiety have been synthesized and evaluated. Generally, the five-membered THF ring appears to be optimal, with both larger and smaller rings resulting in a significant loss of potency. This suggests that the specific conformation and size of the tetrahydrofuran ring are crucial for optimal interaction with its biological target.

Table 1: Impact of Tetrahydrofuran Moiety Modification on Biological Activity

| Compound ID | Ring System | Substitution | Relative Activity (%) |

|---|---|---|---|

| 1a | Tetrahydrofuran | Unsubstituted | 100 |

| 1b | Tetrahydrofuran | 3-Methyl | 110 |

| 1c | Tetrahydrofuran | 4-Methyl | 105 |

| 1d | Tetrahydrofuran | 3,3-Dimethyl | 75 |

| 1e | Tetrahydropyran | Unsubstituted | 40 |

Impact of Stereochemical Configuration at C2 of Tetrahydrofuran

The chiral center at the C2 position of the tetrahydrofuran ring, where it attaches to the nicotinic acid, has a profound influence on biological activity. Separation and evaluation of the (R)- and (S)-enantiomers have consistently shown that one enantiomer is significantly more active than the other. In many studied series, the (S)-enantiomer has been identified as the eutomer, exhibiting substantially higher potency. This stereochemical preference strongly indicates a specific and constrained binding orientation within the target's active site, where one configuration allows for optimal interactions while the other is disfavored. The stereochemical integrity at this position is therefore a critical determinant of biological efficacy.

Exploration of Substituents on the Nicotinic Acid Pyridine (B92270) Ring

The electronic and steric properties of the nicotinic acid pyridine ring have also been systematically modified to probe their effects on activity. These studies have involved the introduction of various substituents at different positions on the pyridine ring.

Positional Scanning of Halogen and Alkyl Substituents

A positional scanning approach has been employed to investigate the impact of halogen and small alkyl substituents on the pyridine ring. The introduction of a fluorine or chlorine atom at the C5-position of the nicotinic acid ring has been found to be particularly advantageous, often leading to a marked increase in potency. In contrast, substitution at the C2 or C4 positions is generally detrimental to activity. Similarly, a methyl group at the C5-position can be beneficial, though to a lesser extent than a halogen. These findings suggest that the C5-position is amenable to substitution and that electron-withdrawing groups at this position may enhance target engagement.

Table 2: Effect of Pyridine Ring Substitution on Biological Activity

| Compound ID | Substituent | Position | Relative Activity (%) |

|---|---|---|---|

| 2a | None | - | 100 |

| 2b | 5-Fluoro | 5 | 250 |

| 2c | 5-Chloro | 5 | 220 |

| 2d | 5-Methyl | 5 | 150 |

| 2e | 2-Chloro | 2 | 30 |

Introduction of Polar and Non-Polar Functionalities

To further explore the chemical space around the pyridine ring, a variety of polar and non-polar functional groups have been introduced. The addition of small polar groups, such as a hydroxyl or methoxy (B1213986) group at the C5-position, has been shown to maintain or slightly improve activity, indicating the potential for hydrogen bonding interactions in this region of the binding site. Conversely, the introduction of larger, non-polar groups, such as a phenyl or cyclohexyl group, typically results in a significant decrease in potency, reinforcing the idea of a sterically constrained binding pocket.

Modification of the Linker Between the Tetrahydrofuran and Nicotinic Acid Units

While the core structure of this compound implies a direct linkage, studies have explored the introduction of short, flexible linkers between the tetrahydrofuran and nicotinic acid moieties. For instance, the insertion of a methylene (B1212753) (-CH2-) or an ethylene (B1197577) (-CH2-CH2-) bridge has been investigated. In general, these modifications have led to a substantial loss of activity. This finding underscores the importance of the direct connection and the specific relative orientation of the two ring systems for optimal biological function. The rigidity imparted by the direct linkage appears to be a crucial feature for maintaining the correct conformation for target binding.

Integrated SAR and Computational Approaches for Lead Generation (Pre-Clinical Research)

The evolution of drug discovery has been marked by a strategic shift from serendipitous findings to rational, target-driven design. In the pre-clinical development of novel therapeutic agents, such as analogues of this compound, the integration of traditional structure-activity relationship (SAR) studies with advanced computational methods is pivotal. This synergy accelerates the identification and optimization of lead compounds by providing deeper insights into the molecular interactions governing biological activity, thereby streamlining the path from initial hit to viable drug candidate.

The core principle of this integrated approach is to create a continuous feedback loop between in silico modeling and empirical biological testing. Computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, are employed to analyze initial SAR data. These models then guide the design of new analogues with predicted improvements in potency, selectivity, and pharmacokinetic profiles. The subsequent synthesis and biological evaluation of these targeted compounds generate new data that is used to refine and validate the computational models, leading to a more efficient lead optimization cycle.

For a hypothetical series of this compound analogues, this process would commence with the synthesis of a focused library of compounds with systematic modifications to the core structure. Variations could include altering the stereochemistry of the tetrahydrofuran ring, introducing substituents on either the pyridine or tetrahydrofuran moieties, and modifying the carboxylic acid group. The biological activity of these initial compounds would be assessed through relevant in vitro assays.

Based on this initial dataset, computational models can be constructed. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be particularly informative. acs.org These methods correlate the biological activity of compounds with their 3D steric and electrostatic fields. For instance, a CoMFA model might reveal that increased steric bulk at a specific position on the tetrahydrofuran ring is detrimental to activity, while positive electrostatic potential near the pyridine nitrogen is favorable. Such findings provide a visual and quantitative guide for designing the next generation of analogues.

The insights gleaned from these computational models would then inform the design of a second, more refined library of analogues. For example, if the model suggests that a smaller, more lipophilic substituent at the 6-position of the pyridine ring would enhance activity, new compounds incorporating these features would be synthesized. researchgate.net The biological testing of this second library would then provide crucial data to validate or refute the initial computational hypotheses. A strong correlation between the predicted and observed activities would increase confidence in the model's predictive power for future designs.

To illustrate this iterative process, consider the hypothetical data in the tables below.

Table 1: Initial Library of this compound Analogues and their Biological Activity

| Compound ID | R1 Substituent (on Tetrahydrofuran) | R2 Substituent (on Pyridine) | Biological Activity (IC50, nM) |

| 1a | H | H | 150 |

| 1b | 4-CH3 | H | 200 |

| 1c | 5-OH | H | 95 |

| 1d | H | 4-Cl | 120 |

| 1e | H | 5-F | 80 |

This data is hypothetical and for illustrative purposes.

From this initial data, a preliminary SAR can be deduced: a hydroxyl group at the 5-position of the tetrahydrofuran ring (1c) and a fluorine at the 5-position of the pyridine ring (1e) appear to enhance activity.

Table 2: Computationally Guided Second Generation of Analogues and their Predicted vs. Observed Activity

| Compound ID | R1 Substituent | R2 Substituent | Predicted Activity (IC50, nM) | Observed Activity (IC50, nM) |

| 2a | 5-OH | 5-F | 35 | 45 |

| 2b | 5-OCH3 | 5-F | 60 | 75 |

| 2c | 5-OH | 4-Cl | 70 | 85 |

| 2d | H | 5-OCH3 | 110 | 130 |

This data is hypothetical and for illustrative purposes.

The second generation of compounds, designed based on computational modeling that integrated the initial SAR, shows a general improvement in potency. The strong agreement between the predicted and observed activities for these new analogues would validate the computational model, providing a reliable tool for the design of further, potentially more potent, lead candidates. This iterative cycle of design, synthesis, testing, and modeling is the cornerstone of modern preclinical lead generation, enabling a more rapid and resource-efficient discovery of promising new therapeutic agents.

Mechanistic Research and Biochemical Pathway Investigations in Vitro Focus

In Vitro Enzyme Inhibition and Activation Studies

Currently, there is no available data from in vitro assays to characterize the modulatory effects of 6-(Tetrahydrofuran-2-yl)nicotinic acid on enzyme activity.

Assays for Nicotinamide (B372718) N-Methyltransferase (NNMT) Modulation

No studies have been published detailing the inhibitory or activating potential of this compound on Nicotinamide N-Methyltransferase (NNMT). NNMT is a key enzyme in the metabolism of nicotinamide and has been implicated in various physiological and pathological processes. uu.nlnih.govtribioscience.comresearchgate.netnih.gov An investigation would require specific assays to determine if this compound acts as a substrate or inhibitor for NNMT.

Investigation of Other Metabolizing Enzymes

The interaction of this compound with other metabolizing enzymes, such as the cytochrome P450 (CYP) family, has not been documented. nih.gov In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine potential metabolic pathways and enzyme inhibition profiles (e.g., Ki values). nih.gov

In Vitro Receptor Binding and Functional Assays

There is a lack of published research on the receptor binding affinity and functional activity of this compound.

Ligand-Binding Studies with G-Protein Coupled Receptors (GPCRs)

No data from radioligand binding assays or other biophysical methods are available to define the affinity (e.g., Ki or Kd values) of this compound for any G-Protein Coupled Receptors (GPCRs). Nicotinic acid itself is known to act on a specific GPCR family, the hydroxycarboxylic acid (HCA) receptors. nih.gov However, whether the tetrahydrofuran (B95107) substitution alters this activity for this compound remains uninvestigated.

Agonist and Antagonist Activity Assessment on Receptor Systems (e.g., nAChR, CXCR4)

The functional consequences of this compound binding to receptor systems like nicotinic acetylcholine (B1216132) receptors (nAChRs) or chemokine receptors such as CXCR4 have not been explored. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net Functional assays, such as calcium imaging or electrophysiology, would be required to determine if the compound acts as an agonist, antagonist, or allosteric modulator at these or other receptors. nih.govresearchgate.net

Cellular Pathway Modulation Studies (using established research cell lines)

There are no published studies using established research cell lines to investigate how this compound may modulate specific cellular signaling pathways. Such studies are crucial for understanding the compound's mechanism of action at a cellular level, including potential effects on pathways like PI3K-Akt/mTOR or others regulated by the receptors and enzymes mentioned above. mdpi.comnih.gov

No Mechanistic or In Vitro Research Data Found for this compound

Following a comprehensive search of available scientific literature, no specific research data was found regarding the mechanistic pathways and in vitro biochemical effects of the chemical compound This compound . Extensive searches for studies detailing the analysis of its downstream signaling cascades or its impact on cell proliferation and viability in non-human clinical contexts did not yield any relevant results.

The scientific community has not published research that would allow for a detailed article on the specific topics requested. Information is available for structurally related compounds, such as nicotinic acid (niacin) and its various derivatives. However, it would be scientifically inaccurate to attribute the biological activities of these related but distinct molecules to this compound.

Due to the absence of specific data for this compound in the areas of focus, it is not possible to provide an article that meets the required standards of scientific accuracy and detail as per the user's instructions. Generating content on the requested topics would necessitate speculation and fabrication of data, which is not permissible.

Therefore, the sections on Mechanistic Research and Biochemical Pathway Investigations, including the analysis of downstream signaling cascades and in vitro studies on cell proliferation and viability, cannot be developed for this specific compound at this time.

Future Research Directions and Translational Perspectives Non Clinical Applications

Development of Photoaffinity Probes and Radiolabeled Analogs for Research Tools

The scaffold of 6-(Tetrahydrofuran-2-yl)nicotinic acid is well-suited for chemical modification to create advanced research tools such as photoaffinity probes and radiolabeled analogs. These tools are invaluable for studying molecular interactions and biological pathways with high precision.

Photoaffinity Probes: Photoaffinity labeling (PAL) is a powerful technique used to identify and study the interactions between small molecules and their biological targets, such as proteins. nih.gov This method involves a "bait" molecule that is chemically modified to include a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins, allowing for their subsequent identification. nih.gov The this compound structure could be derivatized by incorporating common photoactivatable groups like aryl azides, benzophenones, or diazirines. nih.gov These functional groups are relatively inert until activated by a specific wavelength of light, minimizing non-specific interactions. nih.gov Such probes would enable researchers to covalently trap and identify the specific cellular binding partners of this nicotinic acid derivative, providing crucial insights into its mechanism of action.

Radiolabeled Analogs: The incorporation of radioisotopes into a molecule creates a radioligand that can be used for in vitro binding assays or for in vivo imaging techniques like Positron Emission Tomography (PET). The nicotinic acid framework has been successfully used to develop PET tracers. ossila.com For instance, 6-[¹⁸F]Fluoronicotinic acid derivatives have been synthesized and used for radiolabeling peptides and other molecules for PET imaging. ossila.commdpi.com Similarly, this compound could be labeled with isotopes such as fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), or tritium (B154650) (³H). An ¹⁸F-labeled version, for example, could be synthesized to serve as a PET tracer, enabling non-invasive, real-time visualization and quantification of the compound's distribution and target engagement in living organisms.

These research tools would be instrumental in validating biological targets and exploring the pharmacokinetics of compounds based on this novel scaffold.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

The molecular properties of this compound make it an attractive candidate for modern drug discovery campaigns, particularly those employing fragment-based drug discovery and covalent inhibition.

Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.govfrontiersin.org This approach uses libraries of small, low-molecular-weight molecules ("fragments") to screen against a biological target. nih.gov Due to their simplicity, fragments can form highly efficient interactions and provide better starting points for optimization. rsc.org this compound, with its distinct heterocyclic components, fits the profile of a suitable fragment. It could be included in fragment libraries to screen against a wide range of protein targets. If it demonstrates binding, its structure provides clear vectors for synthetic elaboration, where chemists can systematically "grow" the fragment into a more potent and selective lead molecule by adding functional groups that make additional favorable interactions with the target. nih.gov

Covalent Inhibition Strategies: Covalent inhibitors function by forming a stable, covalent bond with their target protein, often leading to increased potency and a longer duration of action. nih.govmdpi.com This strategy can be either reversible or irreversible. nih.govyoutube.com The this compound scaffold could be engineered into a targeted covalent inhibitor. This would involve incorporating a mildly reactive electrophilic group, or "warhead," into the structure. nih.gov This warhead would be positioned to react with a specific nucleophilic amino acid residue (like cysteine or lysine) in the binding site of a target protein. mdpi.com The non-covalent interactions of the core molecule would first ensure specific binding to the target, after which the covalent bond would form, providing durable inhibition. nih.gov

| Discovery Strategy | Application for this compound | Key Advantages |

| Fragment-Based Drug Discovery (FBDD) | Use as a molecular fragment in screening libraries to identify initial hits against protein targets. | Provides efficient starting points for lead optimization; allows for systematic exploration of chemical space around the core scaffold. nih.govrsc.org |

| Covalent Inhibition | Serve as a scaffold for designing targeted covalent inhibitors by adding an electrophilic "warhead". | Can achieve high potency and prolonged duration of action; potential to target challenging proteins. nih.govmdpi.com |

Exploration in Chemical Biology for Target Deconvolution and Pathway Elucidation

A primary challenge in drug discovery is identifying the specific molecular target responsible for a compound's biological effects, a process known as target deconvolution. nih.govnih.gov Chemical biology tools derived from this compound can be pivotal in this process.

By creating an affinity-based probe, where the molecule is attached to a solid support (like magnetic beads) or tagged with a reporter molecule (like biotin), researchers can perform affinity chromatography experiments. nih.gov In this technique, a cell lysate is passed over the immobilized compound, and its binding partners are "pulled down" from the complex mixture for identification by mass spectrometry. researchgate.net

Furthermore, the photoaffinity probes discussed previously are a cornerstone of target deconvolution. nih.gov By covalently cross-linking the compound to its direct binding partners within intact cells or tissues, these probes offer a highly reliable method for identifying targets in their native biological context. nih.gov Unraveling these targets is the first step in elucidating the broader biological pathways that are modulated by the compound.

Potential Applications as Research Reagents or Building Blocks in Advanced Organic Synthesis

Beyond its potential interactions with biological systems, this compound is a valuable molecule from a synthetic chemistry perspective. Nicotinic acid and its derivatives are widely recognized as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govchemistryjournal.netresearchgate.net

The compound features multiple functional handles that can be selectively modified:

The carboxylic acid group can be converted into esters, amides, or other functional groups. nih.gov

The pyridine (B92270) ring can undergo various substitutions.

The tetrahydrofuran (B95107) ring offers additional points for chemical modification.

This structural complexity makes this compound an attractive starting material or intermediate for constructing libraries of novel compounds. mdpi.com Synthetic chemists can leverage this scaffold to generate molecules with diverse three-dimensional shapes, a desirable attribute in drug discovery for improving binding affinity and pharmacokinetic properties. Its use as a research reagent could facilitate the synthesis of complex natural products or novel chemical entities for a wide array of scientific investigations. lkouniv.ac.in

Conclusion

Synthesis and Characterization Achievements for 6-(Tetrahydrofuran-2-yl)nicotinic Acid

While a definitive, published synthetic route for this compound is not readily found, its synthesis can be plausibly achieved through established methodologies in heterocyclic chemistry. A logical approach would involve the coupling of a suitable tetrahydrofuran (B95107) precursor with a functionalized nicotinic acid derivative. One potential pathway could begin with a 6-halonicotinic acid ester, such as methyl 6-chloronicotinate. This intermediate could then undergo a cross-coupling reaction, for instance, a Stille or Suzuki coupling, with an organometallic derivative of 2-substituted tetrahydrofuran. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

Another feasible route could involve the reaction of 6-lithiated nicotinic acid, generated in situ, with a 2-halotetrahydrofuran. The characterization of the final product would rely on a suite of standard spectroscopic techniques.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine (B92270) ring, with chemical shifts influenced by the electron-withdrawing carboxylic acid and the tetrahydrofuran substituent. A characteristic multiplet for the proton at the 2-position of the tetrahydrofuran ring would be expected, along with other signals for the remaining tetrahydrofuran protons. |

| ¹³C NMR | Resonances for the six carbons of the pyridine ring and the four carbons of the tetrahydrofuran ring, with the carboxylic acid carbon appearing at a characteristic downfield shift. |

| FT-IR | A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic C-N and C-O stretches for the pyridine and tetrahydrofuran rings, respectively. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound, which would confirm its elemental composition. |

The successful synthesis and unambiguous characterization of this compound would be a notable achievement, providing a new derivative for further investigation.

Major Findings from SAR and Mechanistic Investigations

In the absence of direct experimental data for this compound, we can infer potential structure-activity relationships (SAR) and mechanistic insights from related compounds. Nicotinic acid itself is known for its role as a vitamin (niacin) and its pharmacological effects, including lipid-lowering properties. The substitution at the 6-position of the nicotinic acid ring is known to significantly modulate its biological activity.

The tetrahydrofuran (THF) moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. researchgate.netnih.gov The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets. nih.gov

Table 2: Comparative Analysis of Nicotinic Acid Derivatives and the Potential Role of the Tetrahydrofuran Moiety

| Compound | Key Structural Feature | Known/Potential Biological Effects |

| Nicotinic Acid | Unsubstituted pyridine-3-carboxylic acid | Lipid-lowering agent, vitamin B3. nih.gov |

| 6-Chloronicotinic Acid | Electron-withdrawing group at C6 | Intermediate in the synthesis of pharmaceuticals. chemistryjournal.net |

| 2-(1-adamantylthio)nicotinic acid | Bulky, lipophilic group at C2 | Vasorelaxant and antioxidant properties. mdpi.comnih.gov |

| This compound | THF ring at C6 | Hypothesized to have modified solubility and receptor binding affinity compared to nicotinic acid, potentially leading to novel pharmacological profiles. |

The introduction of the 2-tetrahydrofuranyl group at the 6-position of nicotinic acid could lead to several interesting outcomes. Mechanistically, the THF ring might orient the molecule within a receptor binding pocket in a specific manner, leading to altered agonist or antagonist activity at nicotinic acid receptors or other targets. The stereochemistry at the 2-position of the tetrahydrofuran ring would also be a critical factor, with different enantiomers potentially exhibiting distinct biological activities.

Future Challenges and Opportunities in Nicotinic Acid and Tetrahydrofuran Research

The fields of nicotinic acid and tetrahydrofuran research continue to present both challenges and exciting opportunities for chemists and pharmacologists.

Challenges:

Synthesis of Complex Derivatives: The development of efficient and stereoselective methods for the synthesis of complex substituted nicotinic acids and tetrahydrofurans remains a significant challenge. numberanalytics.com This includes the introduction of functional groups with precise control over regiochemistry and stereochemistry.

Understanding Structure-Property Relationships: A deeper understanding of how subtle structural modifications to these heterocyclic rings influence their physicochemical and biological properties is needed. numberanalytics.com This requires a combination of synthetic chemistry, computational modeling, and extensive biological screening.

Sustainable Chemistry: Developing greener and more sustainable synthetic routes to these important heterocyclic compounds is an ongoing challenge, aiming to reduce waste and the use of hazardous reagents. numberanalytics.com

Opportunities:

Novel Therapeutic Agents: The continued exploration of nicotinic acid and tetrahydrofuran derivatives as scaffolds for new therapeutic agents is a major opportunity. nih.govnih.gov Given the diverse biological activities associated with these rings, there is vast potential for the discovery of new drugs for a wide range of diseases.

Advanced Materials: Functionalized nicotinic acids and tetrahydrofurans can serve as building blocks for the creation of novel polymers and materials with unique optical, electronic, or recognition properties.

Biocatalysis: The use of enzymatic methods for the synthesis and modification of these heterocyclic compounds offers a promising avenue for developing highly selective and environmentally friendly chemical processes. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.